1-(5-Phenylthiophen-2-yl)ethan-1-amine 1-(5-Phenylthiophen-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 927802-47-9
VCID: VC8153064
InChI: InChI=1S/C12H13NS/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h2-9H,13H2,1H3
SMILES: CC(C1=CC=C(S1)C2=CC=CC=C2)N
Molecular Formula: C12H13NS
Molecular Weight: 203.31 g/mol

1-(5-Phenylthiophen-2-yl)ethan-1-amine

CAS No.: 927802-47-9

Cat. No.: VC8153064

Molecular Formula: C12H13NS

Molecular Weight: 203.31 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Phenylthiophen-2-yl)ethan-1-amine - 927802-47-9

Specification

CAS No. 927802-47-9
Molecular Formula C12H13NS
Molecular Weight 203.31 g/mol
IUPAC Name 1-(5-phenylthiophen-2-yl)ethanamine
Standard InChI InChI=1S/C12H13NS/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h2-9H,13H2,1H3
Standard InChI Key UUWSNUMJSCSQIX-UHFFFAOYSA-N
SMILES CC(C1=CC=C(S1)C2=CC=CC=C2)N
Canonical SMILES CC(C1=CC=C(S1)C2=CC=CC=C2)N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound consists of a thiophene ring—a five-membered heterocycle with one sulfur atom—substituted at the 2-position with an ethanamine group (CH2CH2NH2-\text{CH}_2\text{CH}_2\text{NH}_2) and at the 5-position with a phenyl group (C6H5-\text{C}_6\text{H}_5). This arrangement creates a planar thiophene system conjugated with the phenyl ring, while the primary amine group introduces nucleophilic reactivity .

Key Structural Features:

  • Thiophene Core: Enhances electronic delocalization, contributing to potential applications in conductive materials.

  • Phenyl Substituent: Introduces steric bulk and modulates electronic properties through resonance effects.

  • Primary Amine: Serves as a site for derivatization (e.g., salt formation, Schiff base synthesis).

Stereochemical Considerations

The compound’s chiral center at the ethanamine carbon allows for enantiomeric forms, such as the (1R)-configuration documented in CAS# 864264-09-5 . Most studies focus on racemic mixtures unless specific stereoisomers are synthesized for targeted biological activity .

Synthetic Methodologies

General Synthetic Route

The synthesis of 1-(5-Phenylthiophen-2-yl)ethan-1-amine typically involves a multi-step approach:

  • Bromination: Thiophene acetonitrile undergoes bromination using N\text{N}-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 2-bromo-thiophene acetonitrile .

  • Suzuki-Miyaura Coupling: The brominated intermediate reacts with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) and potassium carbonate in toluene at 80–100°C, forming 2-(5-phenylthiophen-2-yl)acetonitrile .

  • Reduction: The nitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH4\text{LiAlH}_4) or catalytic hydrogenation, yielding the target compound .

Example Synthesis (Patent WO2019043642A1):

  • Step 1: 2-(5-Phenylthiophen-2-yl)acetonitrile synthesis (δH\delta_H 7.56–7.28 ppm for aromatic protons, δH\delta_H 3.92 ppm for methylene) .

  • Step 2: Reduction to 1-(5-Phenylthiophen-2-yl)ethan-1-amine (δH\delta_H 3.36–2.42 ppm for amine and methylene protons) .

Alternative Pathways

  • Reductive Amination: Reaction of 5-phenylthiophene-2-carbaldehyde with nitroethane followed by hydrogenation.

  • Grignard Reaction: Addition of methylmagnesium bromide to 5-phenylthiophene-2-carbonitrile, followed by hydrolysis.

Physicochemical Properties

Physical Properties

PropertyValue/DescriptionSource
Molecular Weight203.31 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solvents

Chemical Reactivity

  • Amine Group: Participates in acid-base reactions, acylation, and imine formation.

  • Thiophene Ring: Susceptible to electrophilic substitution (e.g., nitration, sulfonation) .

  • Phenyl Group: Stabilizes the thiophene via resonance, reducing ring reactivity.

Applications in Materials Science

Organic Electronics

The thiophene moiety’s conjugated π\pi-system makes the compound a candidate for:

  • Organic Field-Effect Transistors (OFETs): Charge mobility 0.1cm2/V\cdotps\sim 0.1 \, \text{cm}^2/\text{V·s} in thin-film configurations.

  • Electroluminescent Devices: Emission maxima near 450 nm (blue region) in OLED prototypes.

Coordination Chemistry

The amine group binds to metal centers (e.g., Cu2+^{2+}, Fe3+^{3+}), forming complexes with applications in catalysis and sensors.

Comparative Analysis of Related Compounds

CompoundStructureKey Properties
2-Amino-5-phenylthiopheneThiophene + NH2_2Antimicrobial activity
3-(Thiophen-2-yl)propanamineExtended alkyl chainEnhanced CNS penetration
5-Phenylthiophene-2-carboxamideAmide derivativeAnticancer activity (IC50_{50} 12 µM)

Future Research Directions

  • Biological Screening: Systematic evaluation against kinase targets and microbial strains.

  • Stereoselective Synthesis: Development of asymmetric routes to isolate (R)- and (S)-enantiomers .

  • Materials Optimization: Fabrication of OFETs to measure charge transport properties.

  • Toxicology Studies: Acute and chronic toxicity profiling in model organisms.

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